(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethoxy group and a hydrazinylidene moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of (4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine involves several steps. One common method includes the reaction of 2-(difluoromethoxy)aniline with hydrazine hydrate to form the hydrazinylidene intermediate. This intermediate is then reacted with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, (4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine stands out due to its unique structural features. Similar compounds include:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorine group replacing the chlorine in ketamine.
Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
These compounds share some structural similarities but differ significantly in their applications and mechanisms of action.
Properties
Molecular Formula |
C17H15F2N5O |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
4-[[2-(difluoromethoxy)phenyl]diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H15F2N5O/c1-11-15(16(20)24(23-11)12-7-3-2-4-8-12)22-21-13-9-5-6-10-14(13)25-17(18)19/h2-10,17H,20H2,1H3 |
InChI Key |
PAHBABQSXQFCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2OC(F)F)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.